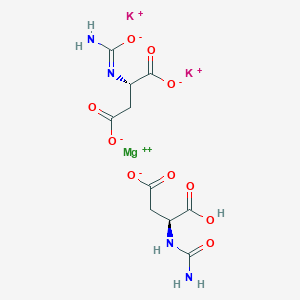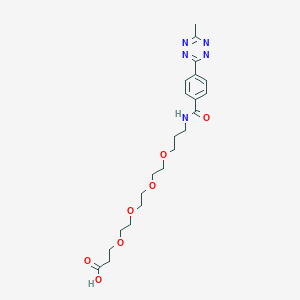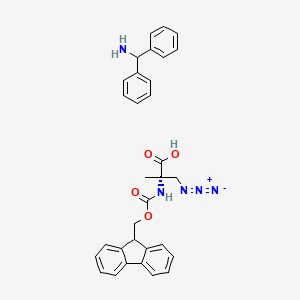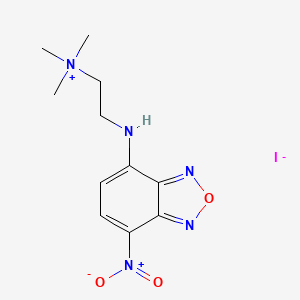
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is a compound composed of two molecules of aspartic acid and one molecule of a magnesium or dipotassium salt. It is a white, odourless, and crystalline solid with a melting point of about 200-203°C. Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is used as a reagent in various laboratory experiments and as a building block in the synthesis of various organic compounds. It has been extensively studied in recent years due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. It has also been used as a building block in the synthesis of various peptide and nucleotide analogues. It has also been used in the study of enzyme kinetics and protein structure-function relationships.
Mécanisme D'action
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is an anionic compound that is capable of forming strong hydrogen bonds with other molecules. This property allows it to interact with proteins and enzymes, thus affecting their structure and function. It is also capable of forming complexes with metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including those involved in the metabolism of amino acids and nucleotides. It has also been shown to affect the activity of various ion channels, including those involved in the regulation of cell membrane potential and calcium homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has several advantages in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, so it must be dissolved in an appropriate solvent prior to use. It is also not very soluble in organic solvents, so it must be used in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1). It could be used to study the structure and function of various proteins and enzymes. It could also be used to study the effects of various drugs and chemicals on the activity of proteins and enzymes. It could also be used in the synthesis of various peptide and nucleotide analogues. Finally, it could be used in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) can be synthesized by reacting a solution of aspartic acid with a solution of the appropriate magnesium or dipotassium salt. The reaction is conducted in an aqueous solution at a temperature of about 80-90°C. The reaction is complete when the pH of the solution reaches 4.5-5.0. The product is then isolated by filtration and dried under vacuum.
Propriétés
IUPAC Name |
magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8N2O5.2K.Mg/c2*6-5(12)7-2(4(10)11)1-3(8)9;;;/h2*2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);;;/q;;2*+1;+2/p-4/t2*2-;;;/m00.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJAFLINIXHMM-PXYKVGKMSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)[O-].C(C(C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)C(=O)[O-].C([C@@H](C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12K2MgN4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)





![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)
2, min. 95%](/img/structure/B6291211.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)
